molecular formula C19H27NO3 B7545536 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide

Katalognummer B7545536
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: DFDDBKRVFAGBIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide, commonly known as CERC-501, is a small molecule drug that is being developed for the treatment of various neuropsychiatric disorders, including anxiety, depression, and substance abuse. The drug has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Wirkmechanismus

The exact mechanism of action of CERC-501 is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and is involved in the regulation of pain, stress, and mood. By blocking the activity of the KOR, CERC-501 may modulate the activity of various neurotransmitter systems and reduce anxiety, depression, and drug-seeking behavior.
Biochemical and Physiological Effects
CERC-501 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter systems, reduction of anxiety-like and depressive-like behaviors, and reduction of drug-seeking behavior. The drug has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CERC-501 in lab experiments include its selectivity for the KOR, its favorable safety profile, and its ability to modulate multiple neurotransmitter systems. However, the limitations of using CERC-501 in lab experiments include its relatively short half-life, which may require frequent dosing, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for the development of CERC-501. These include:
1. Further evaluation of the drug's efficacy and safety in clinical trials for the treatment of anxiety, depression, and substance abuse.
2. Development of new formulations of the drug that improve its solubility and bioavailability.
3. Investigation of the drug's potential for the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
4. Exploration of the drug's mechanism of action and its effects on various neurotransmitter systems.
5. Evaluation of the drug's potential for use in combination with other medications for the treatment of neuropsychiatric disorders.
In conclusion, CERC-501 is a small molecule drug that shows promise for the treatment of various neuropsychiatric disorders. The drug's selectivity for the KOR and its ability to modulate multiple neurotransmitter systems make it a promising candidate for further development. However, more research is needed to fully understand the drug's mechanism of action and its potential for use in clinical practice.

Synthesemethoden

The synthesis of CERC-501 involves a multi-step process that starts with the reaction of 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]amine to form the amide intermediate, which is then reduced with lithium aluminum hydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

CERC-501 has been extensively studied in preclinical models of anxiety, depression, and substance abuse. In these studies, the drug has been shown to reduce anxiety-like and depressive-like behaviors, as well as drug-seeking behavior in animals. The drug has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.

Eigenschaften

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-23-17-8-7-15(11-18(17)22-3)19(21)20-12(2)16-10-13-5-6-14(16)9-13/h7-8,11-14,16H,4-6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDDBKRVFAGBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.